Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .
Synthesis Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Molecular Structure Analysis
The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
Chemical Reactions Analysis
The methodology for synthesizing 2-arylbenzothiazoles has several advantages such as wide substrate scope, high functional group tolerance, high to moderate yields, solvent-free and metal-free, and possesses good DNA topoisomerase-II inhibitor activity .
Mechanism of Action
Target of Action
Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a benzyl-substituted thiobenzoazole . The primary targets of this compound are a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases and can cause significant agricultural loss.
Mode of Action
It is known that the compound interacts with its fungal targets, leading to their inhibition . The compound’s structure, particularly the presence of the benzyl and thiobenzoazole groups, plays a crucial role in its antifungal activity .
Biochemical Pathways
The compound affects the biochemical pathways of the target fungi, leading to their inhibition . .
Result of Action
The result of the compound’s action is the inhibition of the growth of the target fungi . This leads to a reduction in the incidence of the diseases caused by these fungi, thereby protecting the plants and reducing agricultural loss.
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Properties
IUPAC Name |
benzyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S3/c24-15(26-10-12-6-2-1-3-7-12)11-27-19-23-22-18(29-19)21-16(25)17-20-13-8-4-5-9-14(13)28-17/h1-9H,10-11H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERXNIEEVPKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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